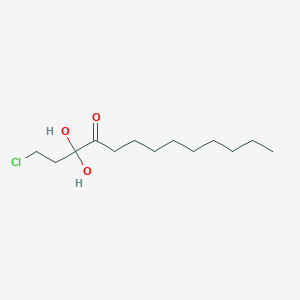
1-Chloro-3,3-dihydroxytridecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3-dihydroxytridecan-4-one is an organic compound with a unique structure that includes a chlorine atom, two hydroxyl groups, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,3-dihydroxytridecan-4-one can be achieved through several methods. One common approach involves the chlorination of 3,3-dihydroxytridecan-4-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-3,3-dihydroxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 3,3-dihydroxytridecanoic acid.
Reduction: Formation of 3,3-dihydroxytridecan-4-ol.
Substitution: Formation of 1-amino-3,3-dihydroxytridecan-4-one or 1-thio-3,3-dihydroxytridecan-4-one.
Aplicaciones Científicas De Investigación
1-Chloro-3,3-dihydroxytridecan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,3-dihydroxytridecan-4-one involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Chloro-3,3-dihydroxytridecan-4-one can be compared with other similar compounds, such as:
1-Chloro-3,3-dihydroxytridecan-2-one: Differing in the position of the ketone group.
1-Bromo-3,3-dihydroxytridecan-4-one: Substitution of chlorine with bromine.
3,3-Dihydroxytridecan-4-one: Lacking the chlorine atom.
Uniqueness: The presence of both chlorine and hydroxyl groups in this compound makes it unique in terms of its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H25ClO3 |
|---|---|
Peso molecular |
264.79 g/mol |
Nombre IUPAC |
1-chloro-3,3-dihydroxytridecan-4-one |
InChI |
InChI=1S/C13H25ClO3/c1-2-3-4-5-6-7-8-9-12(15)13(16,17)10-11-14/h16-17H,2-11H2,1H3 |
Clave InChI |
HEPOYGSSBCRLJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C(CCCl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
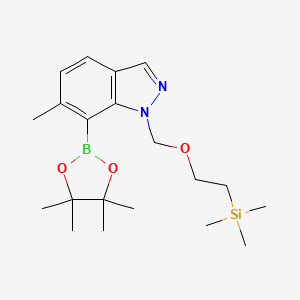

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
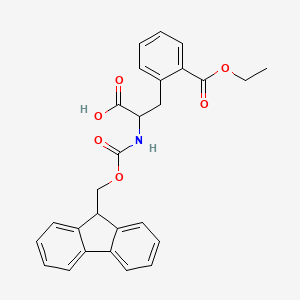
![2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-chloroadamantane-1-carboxylate](/img/structure/B13348424.png)
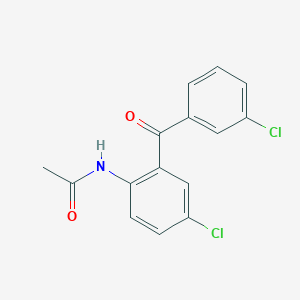
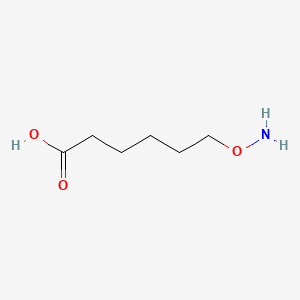
![(7-(4-Phenylquinazolin-2-yl)-7H-benzo[c]carbazol-10-yl)boronic acid](/img/structure/B13348430.png)
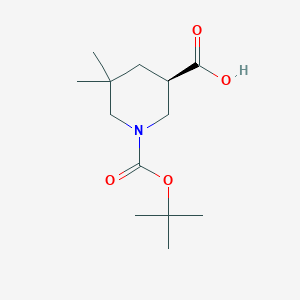
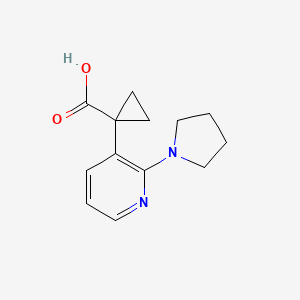
![1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13348448.png)
